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molecular formula C15H30O B8396721 Nonylcyclohexanol

Nonylcyclohexanol

Cat. No. B8396721
M. Wt: 226.40 g/mol
InChI Key: HPQKGWKGZNXUEF-UHFFFAOYSA-N
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Patent
US06437194B2

Procedure details

The same procedures as the first ethylene oxide addition step of Example 29 were carried out except that the amount of ethylene oxide was changed to 61 g (1.38 moles). That is, 0.69 mole of ethylene oxide was reacted with 1 mole of nonylphenol. Colorless liquid thus obtained was analyzed with liquid chromatography. The liquid contained 27.3% by weight of nonylphenol, 72.7% by weight of one molar ethylene oxide adduct, and trace amount of two molar ethylene oxide adduct of nonylphenol, respectively. The reaction product unfavorably formed a large amount of nonylcyclohexanol in the next hydrogenation step.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.69 mol
Type
reactant
Reaction Step Three
Quantity
1 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
C1[O:3]C1.[CH3:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][C:13]1[CH:14]=[CH:15][C:16](O)=[CH:17][CH:18]=1>>[CH2:12]([C:13]1([OH:3])[CH2:14][CH2:15][CH2:16][CH2:17][CH2:18]1)[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH3:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CO1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CO1
Step Three
Name
Quantity
0.69 mol
Type
reactant
Smiles
C1CO1
Name
Quantity
1 mol
Type
reactant
Smiles
CCCCCCCCCC=1C=CC(=CC1)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCCCCC=1C=CC(=CC1)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CO1
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CO1
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCCCCC=1C=CC(=CC1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Colorless liquid thus obtained

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCC)C1(CCCCC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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